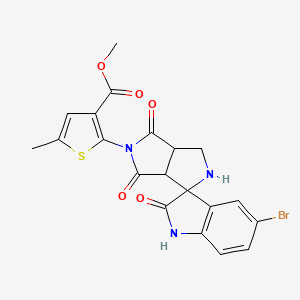

C20H16BrN3O5S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound C20H16BrN3O5S is also known as N-[2-({[(1E)-5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]-4-methylbenzene-1-sulfonamide . It has a molecular weight of 490.32714 g/mol .

Molecular Structure Analysis

The structure of this compound can be represented by the SMILES string: Cc1ccc(cc1)S(=O)(=O)Nc2ccccc2NC=C3C=C(C=C(Br)C3=O)N+=O . This string provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Sustainable Technologies for Greenhouse Gas Reclamation

The reclamation and utilization of greenhouse gases, particularly CO2, have seen significant advancements. Innovative catalytic processes have been developed for converting CO2 into valuable chemicals and fuels, which include hydrogenation to methanol, dimethyl ether, and methane, among others. This area of research holds potential for utilizing CO2 as a resource for chemical synthesis, leveraging it for biodiesel and biogas production through biological microalgae technologies, and exploring its use as a new hydrogen storage material. The development of suitable catalysts with high activity and selectivity is crucial for enhancing the conversion processes (Yang & Wang, 2015).

Chemical Representations in Education

In the field of chemistry education, the study of chemical representations plays a vital role in enhancing students' understanding of chemical concepts. A detailed review of chemical representations in school textbooks revealed criteria for evaluating these representations, which can aid in the design of more effective educational materials. This research emphasizes the importance of accurate and comprehensible chemical representations for learning and teaching chemistry (Gkitzia, Salta, & Tzougraki, 2011).

Photocatalysis for Environmental Remediation

Recent studies have focused on graphitic carbon nitride (g-C3N4)-based heterojunction photoactive nanocomposites for environmental remediation and solar energy storage. These materials, under visible light irradiation, demonstrate superior performance in photocatalytic treatment of persistent organic pollutants and CO2 reduction. The design of such heterojunctions, combining g-C3N4 with other materials, offers insights into photocatalytic mechanisms and applications in solar cells and biosensors (Huang et al., 2018).

Catalytic Combustion of Volatile Organic Compounds

The catalytic combustion of volatile organic compounds (VOCs) to CO2, H2O, and other products presents an environmentally friendly alternative to traditional adsorption and thermal incineration methods. Research in this area explores the use of catalysts like V2O5-WO3/TiO2 for the efficient destruction of VOCs, highlighting the potential for reducing pollution and improving air quality (Everaert & Baeyens, 2004).

Electrochemical Reduction of CO2

The electrochemical reduction of CO2 to fuels and valuable chemicals is a promising strategy for carbon recycling and sustainable energy production. Copper-based catalysts, synthesized through electrochemical methods, show potential for producing multiple carbon products (C2+), addressing challenges such as low selectivity and poor stability. This area of research aims to develop cost-effective and high-performance catalysts for CO2 reduction, contributing to the broader goals of carbon neutrality and environmental sustainability (Ye, Guo, & Ma, 2021).

Wirkmechanismus

Target of Action

The compound C20H16BrN3O5S is also known as Brimonidine , an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors . These receptors are part of the ocular hypotensive agent drug class that is used in the chronic treatment of glaucoma .

Mode of Action

Brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by binding preferentially at these receptors over alpha-1 receptors . This interaction results in the reduction of aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .

Biochemical Pathways

The activation of alpha-2 adrenoceptors leads to a complex Gi-coupled signaling cascade pathway . This pathway results in the inhibition of adenylate cyclase activity, reducing the levels of cAMP, and hence decreasing aqueous humor production by the ciliary body .

Pharmacokinetics

It is known that the compound is used ophthalmically to lower intraocular pressure

Eigenschaften

IUPAC Name |

methyl 2-(5'-bromo-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O5S/c1-8-5-10(18(27)29-2)17(30-8)24-15(25)11-7-22-20(14(11)16(24)26)12-6-9(21)3-4-13(12)23-19(20)28/h3-6,11,14,22H,7H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVQAJLAFJINBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N2C(=O)C3CNC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)

![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)

![2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B2771637.png)

![1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771639.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)

![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)